N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
Description
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-6-15(19)17-13-8-9-14-12(11-13)7-5-10-18(14)16(20)4-2/h8-9,11H,3-7,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAQWIHYGFZUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.
Acylation: The tetrahydroquinoline core is then acylated using propanoyl chloride in the presence of a base such as pyridine to form the N-(1-propanoyl) derivative.
Amidation: Finally, the N-(1-propanoyl) derivative undergoes amidation with butanoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, base catalysts such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-alkylated amide derivatives.
Scientific Research Applications
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and inflammatory diseases.
Industry: Used in the development of agrochemicals and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors in the body, modulating their activity and resulting in biological effects.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on structural similarity; †Predicted using analogous substituent contributions; ‡Experimental data from chromatographic behavior .
Key Observations:
- Substituent Effects on logP: The benzoyl group in the propanamide derivative contributes to a logP of ~2.96, whereas the propanoyl-butanamide analog (target compound) is predicted to have a slightly higher logP (~3.2) due to the longer aliphatic chain. Thiophene-carboximidamide derivatives exhibit higher logP (~3.5), likely due to the aromatic sulfur moiety enhancing lipophilicity .
- Stereochemical Complexity : Chiral analogs (e.g., (S)- and (R)-enantiomers of thiophene-carboximidamide derivatives) demonstrate distinct chromatographic retention times (2.42 vs. 3.30 min) and optical rotations ([α] = −18.0° for (S)-enantiomer), highlighting the importance of stereochemistry in pharmacokinetics .
Comparison with Other Syntheses:
- Thiophene-Carboximidamide Derivatives: Achieved via reaction of 6-amino-THQ intermediates with methyl thioimidate hydroiodide (56–43.7% yields) .
- Chiral Separation : Supercritical fluid chromatography (SFC) with chiralpak AD-H columns resolves enantiomers efficiently (ee >99.8%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
